molecular formula C25H24N4O7 B8205682 Fmoc-PNA-U-OH

Fmoc-PNA-U-OH

Cat. No.: B8205682
M. Wt: 492.5 g/mol
InChI Key: SSDDNBIJABMEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-PNA-U-OH is a protected monomeric building block specifically designed for the solid-phase synthesis of peptide nucleic acid (PNA) oligomers. PNAs are synthetic analogues of nucleic acids in which the native sugar-phosphate backbone is replaced by a structurally similar but achiral and neutral N-(2-aminoethyl)glycine pseudopeptide skeleton . This fundamental alteration confers unique properties, including high biological stability due to resistance to enzymatic degradation by proteases and nucleases, and an exceptionally high affinity for complementary DNA and RNA sequences . This monomer incorporates a uracil nucleobase and is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based peptide synthesis protocols, whether performed manually or via automated, microwave-assisted synthesizers . In research and development, this compound is a critical reagent for assembling PNA oligomers that function as potent tools for genetic regulation. These oligomers operate through antigene and antisense mechanisms, effectively inhibiting the transcription and translation of target genes . This makes them invaluable in exploring gene function and developing novel therapeutic strategies for conditions such as hypercholesterolemia, where PNA molecules have been shown to effectively target and reduce the expression of the PCSK9 gene in preliminary studies . The product is offered with a high purity of >98.5% and is supplied with the CAS Number 959151-70-3. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7/c30-21-9-11-29(24(34)27-21)13-22(31)28(14-23(32)33)12-10-26-25(35)36-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,20H,10,12-15H2,(H,26,35)(H,32,33)(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDDNBIJABMEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Pre-Treatment

  • Resin types : PAL-PEG-PS (phenylacetamidomethyl-polyethylene glycol-polystyrene) and XAL-PEG-PS (xanthylamide-linked PEG-PS) are preferred due to their acid-labile cleavage properties and compatibility with Fmoc chemistry.

  • Swelling protocol : Resins are pre-swollen in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for 30–60 minutes prior to synthesis.

Coupling Cycle Optimization

The synthesis follows a repetitive three-step cycle:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group (2 × 5-minute treatments).

  • Activation/Coupling :

    • Activators : PyAOP (7-azabenzotriazol-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) at 5.8–6.0 equivalents.

    • Base additives : Diisopropylethylamine (DIEA) or 2,6-lutidine (6 equivalents) in DMF/NMP.

    • Coupling time : 30 minutes at room temperature or 10 minutes under microwave assistance.

  • Capping : 5% acetic anhydride/6% 2,6-lutidine in DMF to terminate unreacted termini.

Table 1: Representative Coupling Protocol for this compound

ParameterSpecification
Scale2–10 µmol
Resin loading capacity0.2–0.3 mmol/g
This compound equivalence6–10 eq
ActivatorHATU (5.8 eq)
Solvent systemNMP:DMF (1:1)
Temperature25°C (room temp) or 75°C (microwave)

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances coupling efficiency and reduces synthesis time. A protocol by Nielsen et al. (2020) achieved >99% stepwise yields for 15-mer PNAs using the following parameters:

  • Temperature : 75°C

  • Power : 30 W

  • Coupling time : 10 minutes per residue

  • Deprotection : 2 × 2-minute piperidine treatments

This method reduces aggregation risks for purine-rich sequences by improving solvation and minimizing prolonged exposure to basic conditions.

Solution-Phase Synthesis Using Trimer Blocks

To circumvent solid-phase limitations (e.g., truncated products), Alagarsamy et al. (2022) developed a solution-phase method using fully protected PNA trimer blocks:

  • Trimer synthesis : this compound is coupled with Bhoc-protected adenine and cytosine monomers in dichloromethane (DCM) using DIC (N,N'-diisopropylcarbodiimide)/OxymaPure activation.

  • Oligomerization : Trimers are ligated via native chemical ligation (NCL) in 6 M guanidine hydrochloride (pH 7.0) with 50 mM TCEP (tris(2-carboxyethyl)phosphine).

Table 2: Comparative Analysis of Synthesis Methods

MethodPurity (Crude)Scale (µmol)Time (15-mer)Key Advantage
Solid-phase (manual)70–85%2–1018–24 hoursLow equipment requirements
Microwave-assisted85–92%2–54–6 hoursHigh efficiency
Solution-phase (trimer)>90%50–10048–72 hoursScalability

Automation and Flow Synthesis

Automated synthesizers like the Tiny Tides system enable continuous flow synthesis with enhanced reproducibility:

  • Flow rate : 0.375 mL/min

  • Solvent gradient :

    • 0–5 min: 1% acetonitrile (0.1% TFA)

    • 5–105 min: 1–31% acetonitrile

    • 105–120 min: 31–65% acetonitrile

  • Side reaction mitigation :

    • Aspartimide formation : Reduced using 0.1 M 2,4-dinitrophenol in DMF.

    • Transamidation : Minimized by limiting coupling temperatures to <40°C.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm).

  • Mobile phase :

    • A : 0.1% formic acid in H₂O

    • B : 0.1% formic acid in acetonitrile

  • Gradient : 5–65% B over 120 minutes.

Mass Spectrometry

  • MALDI-TOF : Expected mass for this compound = 492.48 Da (C₂₅H₂₄N₄O₇).

  • LC-MS : Electrospray ionization (ESI) in positive mode confirms >98.5% purity.

Challenges and Optimization Strategies

Aggregation Control

  • Purine limitation : Sequences with >60% guanine require lysine spacers or AEEA (2-(2-aminoethoxy)ethoxy acetic acid) linkers to improve solubility.

  • Solvent additives : 0.1% trifluoroacetic acid (TFA) or 10% hexafluoroisopropanol (HFIP) in DMF reduces secondary structure formation.

Side Reaction Mitigation

  • Bhoc deprotection : Premature Bhoc cleavage under microwave conditions is avoided by maintaining pH < 8.0.

  • C-terminal deletions : Capping with acetic anhydride/lutidine reduces N-terminal diketopiperazine formation.

Recent Advances

Disulfide-Modified Monomers

Brandon et al. (2018) incorporated a disulfide-linked abasic monomer (DS-PNA) into this compound sequences, enabling redox-responsive strand scission for targeted drug delivery.

Gamma-Modified PNAs

Creative Peptides (2025) reported γ-backbone modifications using (R)-diethylene glycol spacers, enhancing binding affinity (ΔTm = +8°C vs. DNA) while retaining Fmoc compatibility .

Chemical Reactions Analysis

Types of Reactions: Fmoc-PNA-U-OH primarily undergoes deprotection and coupling reactions during its synthesis. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of the carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the elongated PNA chain with the desired sequence of nucleobases. Side products may include dibenzofulvene and other byproducts from incomplete reactions .

Scientific Research Applications

Molecular Biology

Fmoc-PNA-U-OH is instrumental in synthesizing PNA oligomers that serve as powerful tools for studying nucleic acid interactions. The unique properties of PNAs allow them to bind to complementary DNA or RNA sequences with high specificity, making them valuable for:

  • Gene Silencing : PNA oligomers can inhibit gene expression by binding to mRNA or DNA, blocking translation or transcription processes. This application is particularly important in functional genomics and therapeutic strategies against genetic diseases .
  • Antisense Therapy : The ability of PNAs to bind selectively to target sequences enables their use in antisense therapies aimed at modulating gene expression in diseases such as cancer and viral infections .

Diagnostic Tools

The high specificity and stability of PNA-DNA interactions make this compound derivatives suitable for developing diagnostic assays:

  • Biosensors : PNAs can be incorporated into biosensors for detecting specific nucleic acid sequences, offering advantages over traditional DNA-based sensors due to their resistance to enzymatic degradation .
  • Fluorescence Resonance Energy Transfer (FRET) Probes : this compound can be used to create FRET probes that detect target DNA sequences. These probes are essential for real-time monitoring of nucleic acid interactions in various biological processes .

Therapeutic Applications

The potential of this compound extends into therapeutic realms:

  • Antisense Antibiotics : Research indicates that PNAs can be designed to target bacterial genes, providing a novel approach to combat antibiotic-resistant bacteria by inhibiting essential gene functions .
  • Gene Therapy : By delivering PNA oligomers that target specific genes, there is potential for therapeutic interventions that modify disease pathways at the genetic level .

Material Science

Recent studies have shown that PNAs can self-assemble into supramolecular structures, which opens avenues for:

  • Nanotechnology : The ability of PNA conjugates to form ordered structures can be harnessed in nanotechnology applications, such as the development of photonic crystals and nanocarriers for drug delivery .
  • Biomaterials : The unique properties of PNA allow for the design of new biomaterials with specific functionalities based on their interaction with biological systems .

Case Studies

  • Gene Silencing Study : A study demonstrated the effectiveness of PNA oligomers synthesized from this compound in silencing a specific oncogene in cancer cells, showing a significant reduction in protein expression levels compared to controls .
  • Diagnostic Development : Researchers developed a PNA-based biosensor utilizing FRET technology that successfully detected specific RNA sequences from viral pathogens, showcasing its potential utility in infectious disease diagnostics .
  • Therapeutic Application : In an experimental model, antisense antibiotics derived from this compound were shown to effectively inhibit the growth of antibiotic-resistant bacterial strains by targeting essential genes involved in bacterial survival .

Mechanism of Action

The mechanism of action of Fmoc-PNA-U-OH involves its incorporation into PNA oligomers, which can then bind to complementary DNA or RNA sequences. This binding occurs through Watson-Crick base pairing, similar to natural nucleic acids. The PNA-DNA or PNA-RNA duplexes formed are highly stable and resistant to enzymatic degradation, making them effective in gene silencing and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: Fmoc-PNA-U-OH is unique in its incorporation of a uracil nucleobase analogue, which allows it to specifically bind to adenine in complementary DNA or RNA sequences. This specificity is crucial for applications in gene silencing and diagnostics, where precise targeting of nucleic acid sequences is required.

Biological Activity

Fmoc-PNA-U-OH (Fluorenylmethoxycarbonyl Peptide Nucleic Acid with a uracil base) is a synthetic analogue of DNA and RNA, characterized by its unique backbone structure that allows for enhanced stability and binding affinity to complementary nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in gene regulation, and potential therapeutic uses.

This compound exhibits biological activity primarily through its ability to hybridize with target RNA or DNA sequences. The binding affinity is influenced by the PNA's design, including the choice of nucleobases and the presence of modifications such as Fmoc groups. The following key mechanisms have been identified:

  • Inhibition of Gene Expression : this compound can bind to mRNA transcripts, preventing their translation into proteins. This has been demonstrated in studies where specific PNA sequences reduced the expression levels of target genes such as PCSK9 by approximately 74% in cell-free systems .
  • Cellular Uptake : The internalization of this compound into cells can be facilitated by conjugation with cell-penetrating peptides (CPPs). Research shows that CPP-conjugated PNAs enter cells rapidly and can effectively deliver therapeutic agents to their intracellular targets .

Applications in Gene Regulation

The biological activity of this compound makes it a promising tool for gene regulation in various contexts:

  • Antiviral Agents : Studies have shown that CPP–PNA conjugates can inhibit viral gene expression, demonstrating potential as antiviral therapeutics. For instance, specific PNA sequences were effective in reducing viral transactivation in HeLa cells when combined with chloroquine, which enhances nuclear delivery .
  • Cancer Therapeutics : this compound has been investigated for its ability to modulate gene expression in cancer cells. By targeting oncogenes or genes involved in tumor progression, PNAs can potentially reduce cancer cell viability and proliferation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound compared to other PNA derivatives:

PNA Type Target Biological Effect Mechanism
This compoundPCSK974% reduction in expressionAntisense inhibition
CPP–PNA ConjugateViral RNAInhibition of viral transactivationEnhanced nuclear delivery
Standard PNAmRNA (various)Variable reduction (up to 65%)Direct hybridization

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

  • Gene Silencing in Neurons : In cultured neurons, this compound was shown to reduce prepro-oxytocin mRNA levels significantly. This effect was dose-dependent and demonstrated the potential for using PNAs in neurological research and therapies targeting neuropeptide regulation .
  • Cancer Cell Line Studies : In experiments involving various cancer cell lines, this compound exhibited a capability to downregulate oncogenes effectively. This was evidenced by significant decreases in both RNA and protein levels associated with targeted oncogenes .
  • Antiviral Applications : A study demonstrated that CPP-conjugated this compound could inhibit HIV replication by targeting viral RNA, showcasing its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing PNA oligomers using Fmoc-PNA-U-OH?

  • Methodological Answer : this compound is incorporated into peptide nucleic acid (PNA) sequences via solid-phase synthesis. The Fmoc group is removed using 20% piperidine in DMF, followed by coupling with activating agents like HATU or PyBOP in the presence of DIEA. After chain elongation, cleavage from the resin is achieved using TFA:water:triisopropylsilane (95:2.5:2.5) to preserve the nucleobase integrity. Post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) is critical to isolate high-purity products .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at 4–8°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Pre-weighed aliquots in amber vials minimize repeated exposure to ambient conditions, which can degrade the Fmoc group and nucleobase .

Q. What analytical techniques are essential for verifying the identity and purity of this compound?

  • Methodological Answer : Use ESI-MS (electrospray ionization mass spectrometry) to confirm molecular weight (expected [M+H]+ at m/z 493.49). HPLC (≥98% purity, C18 column) identifies impurities, while ¹H/¹³C NMR in DMSO-d₆ validates structural integrity, particularly the Fmoc aromatic protons (δ 7.3–7.8 ppm) and uracil NH signals (δ 10–11 ppm) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in automated synthesizers be optimized?

  • Methodological Answer : Low coupling efficiency often stems from steric hindrance or poor solubility. Pre-activate the monomer with HATU (1:1 molar ratio) in DMF for 5 minutes before coupling. Increase reaction time to 30–45 minutes and use double couplings for sequences >20 residues. Aggregation can be mitigated by adding 0.1 M HOBt to the coupling mixture .

Q. How do backbone modifications in this compound impact hybridization kinetics with complementary DNA/RNA?

  • Methodological Answer : Assess binding affinity via melting temperature (Tm) analysis using UV spectrophotometry (260 nm) with a complementary strand in 10 mM phosphate buffer (pH 7.0). Compare ΔTm values against unmodified PNAs. For kinetic studies, surface plasmon resonance (SPR) provides real-time association/dissociation rates .

Q. What strategies resolve contradictions in reported solubility profiles of this compound across studies?

  • Methodological Answer : Discrepancies may arise from counterion variations (e.g., trifluoroacetate vs. acetate salts). Conduct elemental analysis to confirm salt form. Solubility tests in DMF, DMSO, and aqueous buffers (pH 4–9) under controlled temperatures (4–37°C) clarify context-dependent behavior. Document solvent purity and degassing protocols to ensure reproducibility .

Q. How can researchers troubleshoot diketopiperazine (DKP) formation during this compound synthesis?

  • Methodological Answer : DKP formation occurs during Fmoc deprotection under basic conditions. Minimize by using low-concentration piperidine (10–20% in DMF) and shorter deprotection times (2 × 1 minute). Add 0.1 M Oxyma Pure to suppress base-mediated cyclization. Monitor by LC-MS for m/z 194.1 (DKP fragment) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 4–9) and incubate aliquots at 4°C, 25°C, and 37°C. Sample at 0, 24, 48, and 72 hours for HPLC-UV quantification (220 nm). Degradation kinetics are modeled using first-order rate equations. Compare half-life (t₁/₂) across conditions to identify critical instability triggers .

Q. What statistical approaches reconcile discrepancies in reported coupling efficiencies for this compound?

  • Methodological Answer : Perform multivariate regression to isolate variables (e.g., solvent polarity, activator choice, resin type). Use ANOVA to compare means across studies, adjusting for batch effects. Replicate experiments under standardized conditions (e.g., DMF, HATU/DIEA, Rink amide resin) to establish a baseline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.